![molecular formula C13H19NO3S B6423858 N-[(1-hydroxycyclopentyl)methyl]-4-methylbenzene-1-sulfonamide CAS No. 1027049-86-0](/img/structure/B6423858.png)
N-[(1-hydroxycyclopentyl)methyl]-4-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-hydroxycyclopentyl)methyl]-4-methylbenzene-1-sulfonamide, commonly referred to as HCMMS, is a sulfonamide derivative that has been extensively studied for its potential use in a variety of scientific research applications. This compound has been used in a variety of different experiments, from studying the mechanism of action of drugs to investigating the biochemical and physiological effects of compounds.
作用機序
The mechanism of action of HCMMS is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cytochrome P450, which is responsible for the metabolism of drugs in the body. In addition, HCMMS has been shown to inhibit the activity of other enzymes, such as monoamine oxidase, which is involved in the metabolism of neurotransmitters, and phosphodiesterase, which is involved in the regulation of cell proliferation.
Biochemical and Physiological Effects
HCMMS has been shown to have a variety of biochemical and physiological effects. In animal studies, the compound has been shown to reduce inflammation, reduce the risk of cancer, and improve cognitive function. In addition, the compound has been shown to reduce the risk of cardiovascular disease, reduce oxidative stress, and improve glucose metabolism.
実験室実験の利点と制限
One of the main advantages of using HCMMS in laboratory experiments is its low cost and availability. In addition, the compound is relatively stable and can be easily stored and handled. However, due to its complex structure, the compound can be difficult to synthesize and purify. Furthermore, the compound can be toxic at high concentrations and can cause adverse effects in animals.
将来の方向性
Given the potential applications of HCMMS, there are numerous potential future directions for research. These include further investigation into its mechanism of action, its effects on drug metabolism, and its potential therapeutic applications. In addition, further research into the compound’s biochemical and physiological effects could provide insight into its potential uses as a therapeutic agent. Finally, further research into the synthesis and purification of HCMMS could lead to improved methods for producing the compound in a more cost-effective and efficient manner.
合成法
HCMMS can be synthesized through a variety of methods. One of the most common methods is a two-step process involving an initial reaction between 1-hydroxycyclopentylmethylsulfonyl chloride and 4-methylbenzene-1-sulfonamide, followed by a second reaction involving the addition of an aqueous solution of sodium hydroxide. The resulting product is a white crystalline solid that can be further purified and isolated through a variety of techniques.
科学的研究の応用
HCMMS has been used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of drugs, as well as to investigate the biochemical and physiological effects of compounds. In addition, HCMMS has been used to study the metabolism of drugs and to investigate the effects of drugs on the human body.
特性
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-11-4-6-12(7-5-11)18(16,17)14-10-13(15)8-2-3-9-13/h4-7,14-15H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDYDPDKAYIAPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-hydroxycyclopentyl)methyl)-4-methylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-ethylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6423777.png)
![3-[(5-bromo-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B6423783.png)
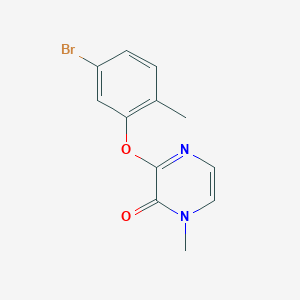
![N-cyclohexyl-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B6423793.png)

![7-[(2-fluorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423805.png)
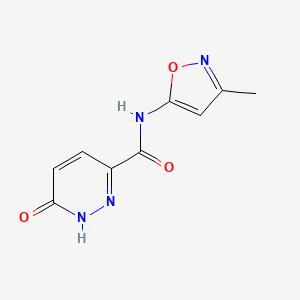
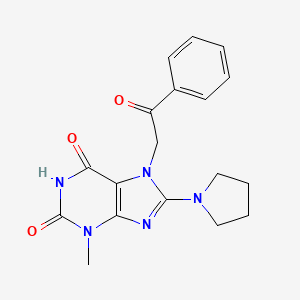
![1-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6423833.png)
![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B6423838.png)
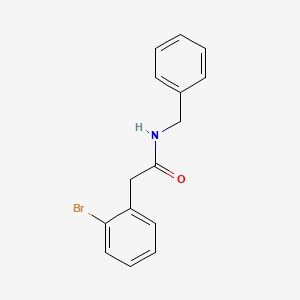
![6-{[(3-methylphenyl)methyl]sulfanyl}-9H-purine](/img/structure/B6423847.png)
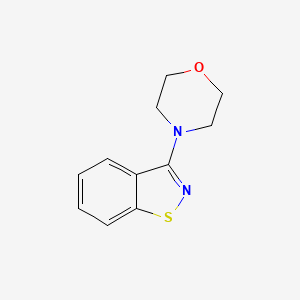
![3-{4-[(naphthalen-1-yl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B6423881.png)